

BBa_J23108 Promoter: A Technical Guide to Strength and Characterization

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: J208
Cat. No.: B15568918

[Get Quote](#)

The BBa_J23108 promoter is a medium-strength constitutive promoter and a member of the well-characterized Anderson promoter family, a collection of constitutive promoters for use in *E. coli* and other prokaryotes. This family was created from a consensus sequence (BBa_J23119) and provides a range of promoter strengths for fine-tuning gene expression. This guide provides an in-depth overview of the BBa_J23108 promoter, including its relative strength, characterization data, and the experimental protocols used for its analysis.

Promoter Strength: Quantitative Data

The strength of the BBa_J23108 promoter has been characterized by various research groups, typically by measuring the expression of a downstream reporter gene, such as a fluorescent protein. The data is often presented as relative fluorescence units (RFU) or normalized to a reference promoter within the Anderson family, such as BBa_J23100 or the strong consensus promoter BBa_J23119.

Characterization Study	Organism/Strain	Reporter Gene	Relative Strength/Activity	Reference Promoter
Original Anderson Collection	E. coli TG1	RFP	0.36 (relative to J23100)	BBa_J23100
Jilin_China 2019[1]	E. coli	GFP	See Figure 1 in source for time-course fluorescence/OD 600	Multiple Anderson Promoters
Manchester 2017[1]	E. coli	mCherry	Medium expression level	Low strength (BBa_K2213006) and high strength (BBa_K2213008) promoters
OUC-China[1]	E. coli	-	-	-
Li et al., 2021[2]	Escherichia coli	-	Weaker than BBa_J23100 and BBa_J23104, stronger than BBa_J23114	BBa_J23100, BBa_J23104, BBa_J23114
Sinsky et al.	Chromobacterium violaceum	RFP	1766 (nM rhodamine RFU/OD600)	-
Sinsky et al.	Chromobacterium violaceum	RFP	0.46 (Fold change relative to J23100)	BBa_J23100

Experimental Protocols for Promoter Characterization

The characterization of the BBa_J23108 promoter strength typically involves cloning the promoter upstream of a reporter gene in a suitable expression vector. This construct is then transformed into an appropriate bacterial strain. The expression of the reporter gene is subsequently quantified.

General Experimental Workflow

A generalized workflow for characterizing the strength of the BBa_J23108 promoter is as follows:

- **Plasmid Construction:** The BBa_J23108 promoter sequence is inserted upstream of a reporter gene (e.g., RFP, GFP) in a plasmid vector. A common vector used is pSB1C3.
- **Transformation:** The constructed plasmid is transformed into a suitable E. coli strain (e.g., DH5 α , TG1).
- **Culturing:** Transformed cells are grown in appropriate liquid media (e.g., LB or M9 media) containing the necessary antibiotics for plasmid selection. Cultures are typically grown overnight.
- **Subculturing:** The overnight culture is diluted into fresh media to a low optical density (e.g., OD₆₀₀ of 0.02) to ensure the cells are in the exponential growth phase during measurement. [\[1\]](#)
- **Reporter Gene Expression Measurement:** As the cells grow, the expression of the reporter protein is measured. For fluorescent reporters, this is done using a plate reader or flow cytometer to measure fluorescence intensity.
- **Normalization:** The fluorescence measurements are typically normalized to the cell density, which is measured by the optical density at 600 nm (OD₆₀₀). This accounts for differences in cell number between samples.
- **Data Analysis:** The normalized fluorescence values are then compared to those obtained from other promoters in the Anderson family to determine the relative strength of BBa_J23108.

Detailed Protocol Example (Microplate Reader Assay)

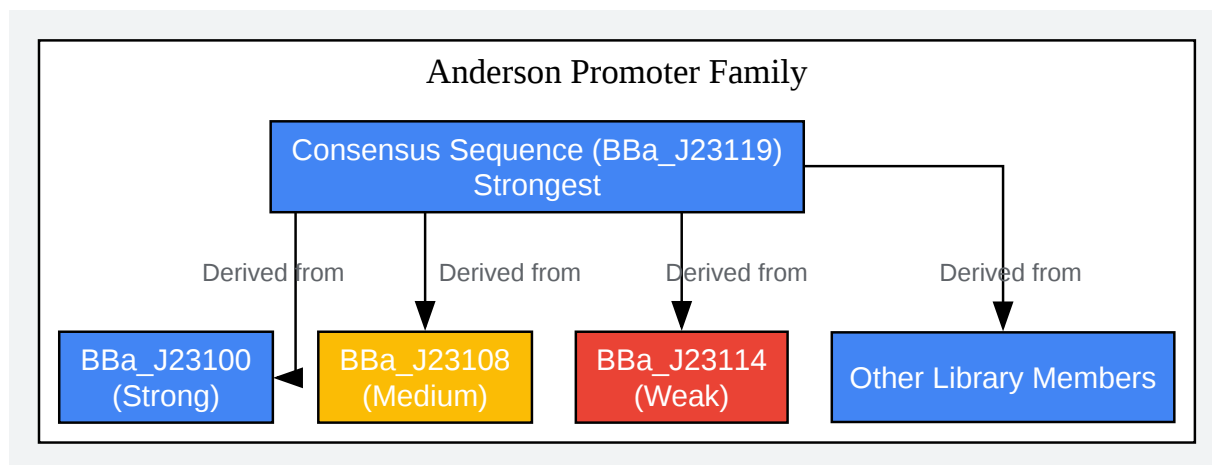
The following is a more detailed example of a protocol for characterizing promoter strength using a microplate reader, based on methodologies described by various iGEM teams.[3][4]

- Strain and Plasmid: E. coli DH5 α containing the plasmid pBbB8k-RFP with the BBa_J23108 promoter driving RFP expression.[3]
- Overnight Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculation: Dilute the overnight culture 1:100 into fresh M9 minimal media in a 96-well plate, with a final volume of 150 μ L per well.[3]
- Controls:
 - Negative Control: A strain containing the same plasmid but lacking the RFP gene.[3]
 - Blank: Wells containing only the growth medium to measure background OD and fluorescence.[3]
- Incubation and Measurement: Incubate the 96-well plate in a multi-mode microplate reader at 37°C with shaking.[3] Measure OD600 and fluorescence (e.g., excitation at 585 nm and emission at 615 nm for RFP) every 10 minutes for a period of 18 hours.[3]
- Data Analysis:
 - Subtract the blank OD600 and fluorescence values from the experimental values.
 - Calculate the ratio of fluorescence to OD600 for each time point.
 - The promoter strength is typically reported at a specific time point, often during the stationary phase (e.g., after 10 hours).[3]

Visualizations

Logical Relationship of BBa_J23108 in the Anderson Promoter Family

The following diagram illustrates the position of BBa_J23108 within the hierarchy of the Anderson promoter family, which is derived from a consensus sequence.

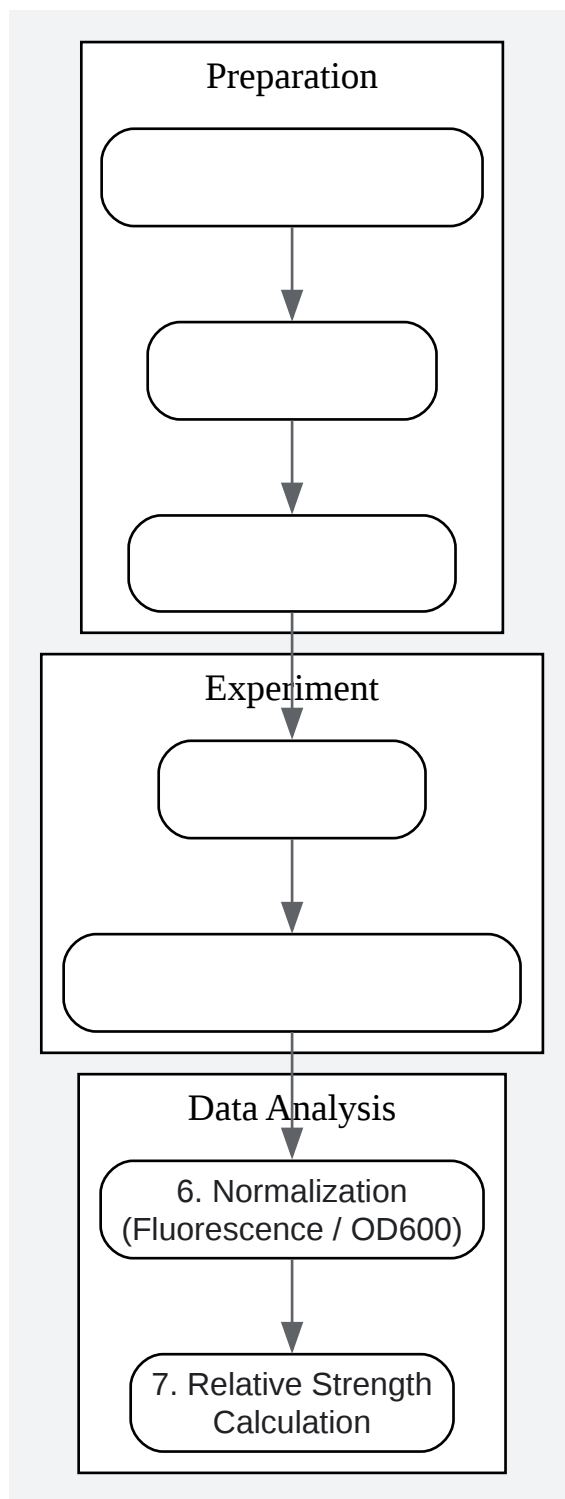


[Click to download full resolution via product page](#)

Caption: Hierarchical relationship of BBa_J23108 within the Anderson promoter family.

Experimental Workflow for Promoter Characterization

This diagram outlines the key steps involved in the experimental characterization of the BBa_J23108 promoter.



[Click to download full resolution via product page](#)

Caption: Standard workflow for characterizing the strength of the BBa_J23108 promoter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. Part:BBa J23108 - parts.igem.org \[parts.igem.org\]](#)
- [2. Fine tuning the glycolytic flux ratio of EP-bifido pathway for mevalonate production by enhancing glucose-6-phosphate dehydrogenase \(Zwf\) and CRISPRi suppressing 6-phosphofructose kinase \(PfkA\) in Escherichia coli - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [BBa_J23108 Promoter: A Technical Guide to Strength and Characterization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15568918/docs#bba-j23108-promoter-a-technical-guide-to-strength-and-characterization\]](https://www.benchchem.com/product/b15568918/docs#bba-j23108-promoter-a-technical-guide-to-strength-and-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)